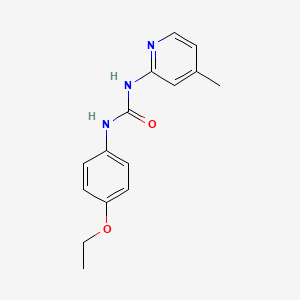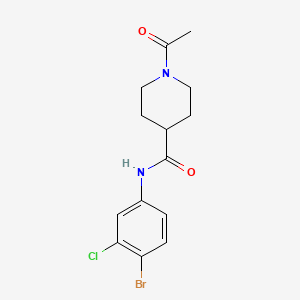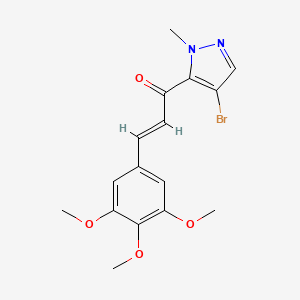
3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide, also known as ENA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
作用机制
The mechanism of action of 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In particular, 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. In terms of physiological effects, 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of interesting properties that make it useful for a variety of applications. However, there are also some limitations to working with 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide. For example, it is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is not yet widely available, which can make it difficult to obtain for research purposes.
未来方向
There are many potential future directions for research involving 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide. One area of interest is the development of novel materials based on 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide. Researchers have already shown that 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide can be used as a building block for the synthesis of materials with unique properties, and there is potential for further exploration in this area. Another area of interest is the development of 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide-based fluorescent probes for the detection of biomolecules. This could have applications in the diagnosis and treatment of various diseases. Finally, there is potential for further exploration of the anticancer and antimicrobial properties of 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide, with the goal of developing new treatments for these diseases.
Conclusion
In conclusion, 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is a chemical compound with a range of interesting properties that make it useful for a variety of applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the properties and potential applications of 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide could lead to exciting new discoveries in the fields of medicinal chemistry, materials science, and nanotechnology.
合成方法
The synthesis of 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide involves the reaction between 4-methoxy-2-nitroaniline and 4-ethoxybenzaldehyde using acetic acid as the solvent and piperidine as the catalyst. The reaction takes place under reflux conditions and results in the formation of a yellow solid, which is then purified through recrystallization.
科学研究应用
3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In materials science, 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, 3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been utilized as a fluorescent probe for the detection of various biomolecules.
属性
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-3-25-14-7-4-13(5-8-14)6-11-18(21)19-16-10-9-15(24-2)12-17(16)20(22)23/h4-12H,3H2,1-2H3,(H,19,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIBMBGRYHLEQP-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-{4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5489506.png)
![4-({(2R,5S)-5-[(4,6-dimethoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5489511.png)
![3-{5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5489512.png)
![N~1~-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide](/img/structure/B5489518.png)

![2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-N,N-dimethylacetamide](/img/structure/B5489524.png)
![N,N-dimethyl-N'-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B5489532.png)
![5-(benzylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5489561.png)

![1-tert-butyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5489567.png)

